2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide
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Overview
Description
2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide typically involves the reaction of 2-aminobenzamides with thiols. An efficient approach to quinazolin-4(3H)-ones, which are precursors to the target compound, can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method features good functional group tolerance, being transition metal and external oxidant-free, and easy operation. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or dimethyl sulfoxide, at elevated temperatures (e.g., 80-120°C) for several hours.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory therapies.
Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets associated with quinazolinone derivatives.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of quinazolinone-based drugs.
Industrial Applications: Its chemical properties may be exploited in the development of new materials, catalysts, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. Quinazolinone derivatives are known to inhibit various enzymes, including kinases, proteases, and oxidoreductases, by binding to their active sites and modulating their activity . The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A core structure in many biologically active compounds with diverse pharmacological properties.
2-Phenylquinazolin-4(3H)-one: Known for its anticancer and antimicrobial activities.
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits anticonvulsant and anti-inflammatory properties.
Uniqueness
2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide is unique due to the presence of the thioether linkage and the p-tolyl group, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. These structural features can influence the compound’s pharmacokinetics, binding affinity, and selectivity for molecular targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)20-16(21)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXLMZDDYPFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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